USP Pharmacopoeial Chromatographic Differentiation: RRT, RRF, and Acceptance Limits vs. Related Compounds A and E
Under the harmonized USP 2025 Organic Impurities method (LC, UV 264 nm, L7 column), Omeprazole Sulfone N-Oxide (Related Compound I) elutes with a relative retention time (RRT) of 0.58, distinguishing it from Omeprazole Sulfone (Related Compound A, RRT 1.07) and Omeprazole N-Oxide (Related Compound E, RRT 0.53) [1]. Critically, its relative response factor (RRF) is 1.48, versus 1.0 for Omeprazole Sulfone and 1.34 for Omeprazole N-Oxide. This means that at equimolar concentrations, Omeprazole Sulfone N-Oxide produces approximately 48% greater UV response than the primary reference analyte, and if the incorrect RRF is applied, impurity quantification errors of up to 48% will occur [1]. All three listed impurities share the same individual acceptance criterion of NMT 0.15%, making accurate discrimination essential for batch release decisions [1].
| Evidence Dimension | Chromatographic relative retention time (RRT) and relative response factor (RRF) in USP monograph HPLC method |
|---|---|
| Target Compound Data | RRT = 0.58; RRF = 1.48; Acceptance criterion: NMT 0.15% |
| Comparator Or Baseline | Omeprazole Sulfone (Related Compound A): RRT = 1.07, RRF = 1.0, NMT 0.15%; Omeprazole N-Oxide (Related Compound E): RRT = 0.53, RRF = 1.34, NMT 0.15%; 5-Methoxy-1H-benzimidazol-2-thiol: RRT = 0.41, RRF = 1.0, NMT 0.15% |
| Quantified Difference | RRT difference: Δ0.49 from Omeprazole Sulfone (A); RRF difference: +48% relative response vs. Omeprazole Sulfone; Baseline resolution (Rs ≥ 2.0) demonstrated from adjacent peaks |
| Conditions | USP 2025 Organic Impurities method: LC/UV 264 nm, 4.6 mm × 25 cm L7 column (5 μm), gradient elution with phosphate buffer (pH 7.0)/acetonitrile, flow rate 0.8 mL/min, injection volume 40 μL, autosampler at 4°C |
Why This Matters
Procurement of the authentic USP/EP reference standard is mandatory for accurate impurity assignment; use of omeprazole sulfone (RRF 1.0) to quantify Omeprazole Sulfone N-Oxide (RRF 1.48) without applying the correction factor would systematically under-report this impurity by 32%, risking non-compliance with pharmacopoeial acceptance criteria.
- [1] United States Pharmacopeia (USP) 2025, Omeprazole Monograph, Section 4: IMPURITIES – Organic Impurities, Table 2: Relative Retention Time, Relative Response Factor, and Acceptance Criteria. View Source
